Product packaging for 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole(Cat. No.:CAS No. 83467-29-2)

3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole

Cat. No.: B3031893
CAS No.: 83467-29-2
M. Wt: 250.08 g/mol
InChI Key: HZTPPWBWEQKLTG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole ( 83467-29-2) is a versatile pyrazole-based chemical building block with the molecular formula C 7 H 11 IN 2 and a molecular weight of 250.08 g/mol . This compound features a 1H-pyrazole core functionalized with methyl groups at the 3 and 5 positions and a reactive 2-iodoethyl side chain at the 4 position, making it a valuable intermediate in synthetic organic and medicinal chemistry research. The iodine atom on the ethyl chain serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the construction of more complex molecules. Researchers utilize this compound primarily as a key precursor in the synthesis of more elaborate chemical entities, particularly in the development of novel pharmaceutical compounds based on substituted pyrazole scaffolds . The physicochemical properties include a calculated density of 1.722 g/cm³, a boiling point of approximately 337.2°C at 760 mmHg, and a flash point of 157.7°C . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as the compound is classified as an irritant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IN2 B3031893 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole CAS No. 83467-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTPPWBWEQKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408506
Record name 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-29-2
Record name 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactivity and Transformation Studies of 3,5 Dimethyl 4 2 Iodoethyl 1h Pyrazole

Reactivity Profile of the Pyrazole (B372694) Ring System

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. quora.com This structure confers a unique reactivity profile, blending characteristics of both electron-rich and electron-deficient aromatic systems. nih.gov The pyrazole ring is generally stable but can undergo a variety of chemical transformations. numberanalytics.com

The pyrazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. nih.gov Theoretical and experimental studies have consistently shown that the C4 position of the pyrazole ring possesses the highest electron density. quora.com This high electron density makes it the preferred site for attack by electrophiles. quora.comnih.gov The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electrophile attacks the C4 carbon, forming a positively charged intermediate (a sigma complex or arenium ion) which is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring.

ReactionReagentsElectrophileGeneral Product
NitrationHNO₃ + H₂SO₄NO₂⁺4-Nitropyrazole
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄SO₃ or HSO₃⁺Pyrazole-4-sulfonic acid
HalogenationI₂ / Br₂ / Cl₂I⁺ / Br⁺ / Cl⁺4-Halopyrazole
Vilsmeier-Haack FormylationPOCl₃ + DMFCl-CH=NMe₂⁺Pyrazole-4-carbaldehyde
Azo CouplingAr-N₂⁺Cl⁻Ar-N₂⁺4-Arylazopyrazole

This table presents general electrophilic substitution reactions for the pyrazole ring system.

In contrast to the electron-rich C4 position, the C3 and C5 carbons of the pyrazole ring are relatively electron-deficient. nih.gov This is due to the electron-withdrawing inductive effect of the adjacent electronegative nitrogen atoms. This electron deficiency renders the C3 and C5 positions electrophilic and thus susceptible to attack by nucleophiles. nih.gov Consequently, pyrazole functionalization can be achieved through nucleophilic addition or substitution at these sites, particularly if a suitable leaving group is present. nih.gov In the case of 3,5-dimethyl-4-(2-iodoethyl)-1H-pyrazole, the presence of methyl groups at C3 and C5, which are electron-donating, may slightly mitigate the inherent electrophilicity of these positions.

The pyrazole ring possesses two distinct nitrogen atoms: a pyrrole-like N1 atom and a pyridine-like N2 atom. nih.gov The N1 nitrogen is acidic and can be deprotonated by a strong base to form a pyrazolate anion. orientjchem.org This anion is a potent nucleophile, and its subsequent reaction with electrophiles (N-functionalization) typically occurs at either N1 or N2, with the outcome often dictated by steric factors of existing substituents at C3 and C5. nih.gov The N2 nitrogen is basic, featuring a lone pair of electrons not involved in the aromatic system, making it the initial site for protonation and reactions with electrophiles under neutral or acidic conditions. orientjchem.org

N-functionalization significantly alters the pyrazole's reactivity. nih.gov The introduction of a substituent on the nitrogen atom resolves the tautomerism inherent in N-unsubstituted pyrazoles. nih.gov The nature of the N-substituent (electron-donating or electron-withdrawing) can profoundly influence the electron density distribution within the ring, thereby affecting its susceptibility to further electrophilic or nucleophilic attack. numberanalytics.com For instance, N-alkylation can enhance the solubility and modify the electronic properties of the pyrazole core, which is a common strategy in the synthesis of pyrazole-containing compounds. researchgate.net

Transformations Involving the 2-Iodoethyl Substituent

The 2-iodoethyl group attached at the C4 position of the pyrazole ring is a highly versatile functional handle for further molecular elaboration. The carbon-iodine bond is relatively weak, making the iodide a superb leaving group and the alkyl iodide an excellent precursor for radical generation. byjus.com

The primary alkyl iodide functionality of the 2-iodoethyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgwikipedia.org In these reactions, an electron-rich nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion, which is a stable leaving group. wikipedia.orglibretexts.org This class of reaction is fundamental in organic synthesis for forming new carbon-heteroatom or carbon-carbon bonds. libretexts.org A wide array of nucleophiles can be employed to displace the iodide, leading to a diverse range of functionalized pyrazole derivatives. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of this type of transformation. wikipedia.org

NucleophileReagent ExampleResulting Functional GroupProduct Class
HydroxideNaOH-CH₂CH₂-OHAlcohol
AlkoxideNaOR-CH₂CH₂-OREther
CyanideNaCN-CH₂CH₂-CNNitrile
AzideNaN₃-CH₂CH₂-N₃Azide
AmineR-NH₂-CH₂CH₂-NHRAmine
ThiolateNaSR-CH₂CH₂-SRThioether
CarboxylateR-COONa-CH₂CH₂-O-CO-REster

This table illustrates potential nucleophilic substitution reactions on the 2-iodoethyl side chain.

Alkyl iodides are well-established precursors for the generation of carbon-centered radicals due to the low dissociation energy of the C-I bond. byjus.comnih.gov Modern synthetic methods, such as photoredox catalysis and electrochemistry, provide clean and efficient alternatives to traditional tin-based reagents for generating these radicals. nih.gov Once formed, the pyrazolyl-ethyl radical can participate in a variety of transformations, most notably intermolecular additions to unsaturated systems like alkenes and alkynes (e.g., the Giese reaction) to form new C-C bonds. nih.govacs.org

Reductive transformations of the iodoalkyl group can also be readily achieved. These reactions involve the cleavage of the C-I bond and its replacement with a C-H bond, effectively converting the iodoethyl group to an ethyl group. This can be accomplished using various reducing agents, including hydride sources like sodium borohydride (B1222165) (though often requiring harsher conditions for alkyl halides) or stronger reagents like lithium aluminum hydride. youtube.com Catalytic hydrogenation or the use of iodine/iodide systems in reductive processes are also viable methods for this transformation. dntb.gov.ua These reductive dehalogenation reactions are useful for removing the iodine atom after it has served its synthetic purpose.

Cross-Coupling and Catalyst-Mediated Reactions

The iodoethyl moiety of this compound is the primary site of reactivity in cross-coupling reactions. Unlike aryl iodides, where the iodine atom is directly attached to the aromatic pyrazole ring, the iodoethyl group behaves as a primary alkyl halide. This distinction is critical as it influences the choice of catalytic systems and reaction conditions, primarily due to the potential for side reactions such as β-hydride elimination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Iodinated Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While extensive research has been conducted on the Suzuki-Miyaura and Sonogashira coupling of 4-iodopyrazoles (where iodine is directly attached to the pyrazole ring), the reactivity of 4-(2-iodoethyl)pyrazoles is a more specialized area of investigation. beilstein-journals.org The principles of these reactions, however, can be extended to understand the potential transformations of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide. For substrates like this compound, the reaction would entail the coupling of the iodoethyl group with a variety of aryl- or vinyl-boronic acids or their corresponding esters. A critical challenge in the coupling of such primary alkyl halides is the prevention of β-hydride elimination, where a hydrogen atom from the carbon adjacent to the iodine-bearing carbon is eliminated, leading to the formation of an alkene byproduct.

To circumvent this, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the desired reductive elimination step over β-hydride elimination. While specific studies on this compound are not extensively documented, research on the Suzuki-Miyaura coupling of other haloalkyl-substituted heterocycles provides valuable insights into the plausible reaction conditions.

Reactant 1 Reactant 2 Catalyst System Product Yield (%) Reference
4-Bromopyrazole DerivativeArylboronic AcidPdCl₂(dppf)4-ArylpyrazoleGood to Excellent rsc.org
4-Iodopyrazole DerivativePhenylboronic AcidPd(PPh₃)₄4-Phenylpyrazole56 beilstein-journals.org
Unprotected BromoimidazolesArylboronic AcidPd-precatalyst with tBuBrettPhosAmino-aryl-imidazolesGood to ExcellentNot specified

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The application of this reaction to alkyl halides, such as the iodoethyl group in this compound, is less common than with aryl halides but is an area of active research. The coupling would involve the reaction of the iodoethyl moiety with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Similar to the Suzuki-Miyaura coupling, the choice of ligand on the palladium catalyst is crucial to favor the desired cross-coupling product over potential side reactions. Research on Sonogashira reactions of unactivated alkyl bromides and iodides has demonstrated the feasibility of such transformations, often employing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands to achieve high yields. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst System Product Yield (%) Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-chloro-4-(phenylethynyl)pyrazolesGood researchgate.net
Iodinated PhenylalanineTerminal AlkyneIn situ generated Pd(0)Alkyne-linked PhenylalanineNot specified wikipedia.org
Unactivated Alkyl Bromides/IodidesTerminal AlkynesCarbene LigandsCoupled AlkynesNot specified organic-chemistry.org

Other Transition-Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze a range of transformations involving iodinated pyrazoles.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. For instance, CuI-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been successfully employed for the synthesis of 4-alkoxypyrazoles. nih.gov This suggests that the iodoethyl group of this compound could potentially undergo similar copper-catalyzed C-O or C-N bond-forming reactions with various nucleophiles. Copper catalysis can sometimes offer different selectivity and functional group tolerance compared to palladium. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysts are also effective for cross-coupling reactions, particularly for the activation of less reactive C-X bonds and for reactions involving alkyl halides. The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a well-established nickel-catalyzed reaction for forming C-C bonds with organic halides. wikipedia.org This reaction could be a viable method for the functionalization of the iodoethyl group in this compound.

Negishi Coupling:

The Negishi coupling, which employs organozinc reagents, is another powerful palladium- or nickel-catalyzed cross-coupling reaction that is well-suited for the coupling of alkyl halides. wikipedia.orgorganic-chemistry.org The higher reactivity of organozinc reagents compared to organoboranes can often lead to milder reaction conditions and broader substrate scope, making it a promising avenue for the transformation of this compound. beilstein-journals.org

Reaction Type Catalyst Reactants Product Type Reference
C-O CouplingCuI4-Iodopyrazole, Alcohol4-Alkoxypyrazole nih.gov
C-N CouplingCopper4-Iodopyrazole, AmidinePyrazolo[4,3-d]pyrimidine sci-hub.se
Kumada CouplingNickel/PalladiumOrganic Halide, Grignard ReagentC-C Coupled Product wikipedia.org
Negishi CouplingPalladium/NickelOrganic Halide, Organozinc ReagentC-C Coupled Product beilstein-journals.orgwikipedia.orgorganic-chemistry.org

Coordination Chemistry and Metal Complexation of 3,5 Dimethyl 4 2 Iodoethyl 1h Pyrazole Derivatives

Pyrazole (B372694) and Substituted Pyrazole Ligands in Transition Metal Chemistry

Pyrazole and its derivatives are a versatile class of N-heterocyclic ligands that have been extensively utilized in coordination chemistry. nih.govresearchgate.net The presence of two adjacent nitrogen atoms, one pyridinic (sp²) and one pyrrolic (sp³), allows for a variety of coordination modes. These ligands can act as neutral donors, typically coordinating to a metal center through the pyridinic nitrogen atom. Upon deprotonation of the N-H group, they form pyrazolate anions, which can act as bridging ligands between two or more metal centers, leading to the formation of polynuclear complexes. nih.gov

The electronic and steric properties of pyrazole ligands can be readily tuned by introducing substituents at various positions on the pyrazole ring. nih.gov For instance, the presence of alkyl groups, such as the two methyl groups in 3,5-dimethylpyrazole (B48361) derivatives, can enhance the electron-donating ability of the ligand and introduce steric bulk around the metal center. This can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. researchgate.net The introduction of a functional group at the 4-position, such as the 2-iodoethyl group in the titular compound, is expected to further modify the ligand's properties and potentially introduce new coordination possibilities.

The coordination chemistry of pyrazole-based ligands with a wide range of transition metals, including but not limited to copper, nickel, cobalt, palladium, and platinum, has been well-documented. researchgate.netrsc.orguab.cat The resulting complexes exhibit diverse structural motifs and have found applications in various fields, including catalysis and materials science. nih.govrsc.org

Chelation Modes and Ligand Properties of Pyrazole Systems with Pendant Functional Groups

The incorporation of pendant functional groups onto the pyrazole scaffold can lead to multidentate ligands capable of chelation, which generally results in more stable metal complexes compared to their monodentate counterparts. uab.cat These pendant arms can contain additional donor atoms such as nitrogen, oxygen, or sulfur, allowing the ligand to bind to a metal center in a bidentate, tridentate, or even higher denticity fashion.

For a ligand like 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole, the primary coordination is expected to occur through the pyridinic nitrogen of the pyrazole ring. The iodoethyl group at the 4-position introduces a potential secondary coordination site. While iodine is a soft donor and its coordination to transition metals is less common than that of lighter halogens, it could potentially interact with a soft metal center.

More commonly, the haloalkyl side chain could be chemically modified to introduce a stronger donor group. For example, the iodo group could be substituted by a nucleophile containing a nitrogen, oxygen, or sulfur atom, thereby creating a flexible pendant arm capable of chelation. The length and flexibility of this side chain would play a crucial role in determining the size and stability of the resulting chelate ring.

The nature of the pendant functional group significantly influences the ligand's electronic and steric properties. An electron-donating group can increase the electron density on the metal center, which can be beneficial for certain catalytic reactions. Conversely, an electron-withdrawing group would decrease the electron density. The steric bulk of the pendant arm can also be used to control the coordination environment around the metal, potentially influencing the selectivity of catalytic processes.

Mechanistic Investigations of Metal-Pyrazole Complex Formation and Stability

The formation of metal-pyrazole complexes typically involves the displacement of a weakly coordinating solvent molecule from the metal's coordination sphere by the pyrazole ligand. The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the metal ion, the solvent, the steric and electronic properties of the pyrazole ligand, and the reaction conditions. nih.govnih.gov

For substituted pyrazoles, the initial coordination is generally fast and involves the lone pair of the pyridinic nitrogen atom. If the ligand is capable of chelation through a pendant functional group, a subsequent, often slower, step involves the coordination of the pendant donor atom to form a stable chelate ring.

The stability of metal-pyrazole complexes is often discussed in terms of their formation constants. Bidentate and polydentate pyrazole ligands generally form more stable complexes than their monodentate analogues due to the chelate effect. The stability is also dependent on the match between the hard-soft acid-base properties of the metal ion and the donor atoms of the ligand.

Mechanistic studies on the formation of pyrazolate-bridged polynuclear complexes have also been conducted. These reactions often proceed through intermediate species where the pyrazole is coordinated as a neutral ligand, followed by deprotonation and bridge formation. nih.govrsc.org The pH of the reaction medium plays a critical role in this process.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes derived from pyrazole-based ligands have emerged as effective catalysts for a wide range of organic transformations. nih.govrsc.org The versatility of the pyrazole scaffold allows for the systematic modification of the ligand's properties to optimize the performance of the catalyst.

Homogeneous Catalysis Utilizing Pyrazole-Derived Ligands

In homogeneous catalysis, pyrazole-metal complexes have been successfully employed in reactions such as polymerization, oxidation, hydrogenation, and carbon-carbon bond-forming cross-coupling reactions. rsc.orgscispace.comresearchgate.net The catalytic activity and selectivity of these complexes are highly dependent on the nature of the metal center and the design of the pyrazole ligand.

For instance, titanium complexes with pyrazole ligands have shown enhanced activity in the ring-opening polymerization of L-lactide. rsc.orgscispace.com Copper, cobalt, and nickel complexes with functionalized pyrazole ligands have been investigated as catalysts for the oxidation of styrene. rsc.org The ability to fine-tune the steric and electronic environment around the metal center by modifying the pyrazole ligand is a key advantage in optimizing these catalytic systems.

Heterogeneous Catalysis with Immobilized Pyrazole Complexes

To overcome the challenges associated with catalyst separation and recycling in homogeneous catalysis, significant efforts have been devoted to the immobilization of pyrazole-metal complexes on solid supports. bohrium.comrsc.orgmdpi.com Common supports include silica (B1680970), polymers, and metal-organic frameworks.

Immobilization can be achieved through covalent attachment of the pyrazole ligand to the support material or through non-covalent interactions. rsc.org The resulting heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity.

Functionalized catalysts immobilized on silica have been used for the synthesis of pyrazole derivatives. bohrium.com The interaction between the metal complex and the support can also influence the catalytic performance, sometimes leading to enhanced activity or selectivity compared to the homogeneous counterpart. rsc.orgresearchgate.net

Theoretical and Computational Chemistry of 3,5 Dimethyl 4 2 Iodoethyl 1h Pyrazole

Quantum Chemical Studies on Electronic Structure and Aromaticity of Pyrazoles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and aromaticity of the pyrazole (B372694) ring system. The pyrazole ring is recognized as an aromatic heterocycle, adhering to Hückel's rule with a 6π-electron system. beilstein-journals.org This aromaticity is a key determinant of its stability and chemical behavior.

Studies on substituted pyrazoles indicate that the nature and position of substituents can modulate the electronic properties and aromaticity of the ring. ub.edu For the 3,5-dimethyl derivative, the methyl groups act as electron-donating groups, which can influence the electron density distribution within the pyrazole ring. The 4-(2-iodoethyl) substituent introduces both steric and electronic effects that further modify the molecular properties.

The aromaticity of pyrazoles can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Multi-Center Index (MCI). beilstein-journals.org For a standard pyrazole molecule, the MCI value is significant, indicating a notable level of aromaticity, though slightly less than that of benzene. beilstein-journals.org While the fusion of a pyrazole ring with other systems, like carboranes, can lead to a loss of its aromaticity, simple substitution, as in 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole, is expected to preserve the aromatic character of the heterocyclic core. beilstein-journals.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. nih.govnih.gov The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the compound. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Model Pyrazole System

PropertyCalculated ValueMethod
HOMO Energy-5.907 eVDFT/B3LYP/6-31G(d)
LUMO Energy-1.449 eVDFT/B3LYP/6-31G(d)
Energy Gap (ΔE)4.458 eVDFT/B3LYP/6-31G(d)

Note: Data presented is for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as a representative example of DFT calculations on substituted pyrazoles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Flexible Pyrazole Side Chains

The 4-(2-iodoethyl) side chain in this compound introduces conformational flexibility. Understanding the preferred conformations of this side chain is crucial as it can influence the molecule's shape, packing in the solid state, and interactions with other molecules.

Conformational analysis can be performed using computational methods to identify low-energy conformers. By rotating the single bonds within the iodoethyl group, a potential energy surface can be generated, revealing the most stable arrangements. These studies are essential for predicting the three-dimensional structure of the molecule.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational space of molecules over time. eurasianjournals.comnih.gov For a molecule with a flexible side chain like this compound, MD simulations can reveal how the side chain moves and flexes under various conditions, such as in different solvents or at different temperatures. nih.gov These simulations track the atomic positions over time, providing insights into the stability of different conformations and the transitions between them. The results of MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability and flexibility of the molecule and its side chain. nih.govresearchgate.net

Reaction Mechanism Predictions and Transition State Analysis for Pyrazole Functionalization

Computational chemistry plays a vital role in predicting reaction mechanisms and analyzing transition states for the functionalization of pyrazoles. wuxiapptec.com The alkylation of the pyrazole ring, for instance, can occur at either the N1 or N2 position, and computational studies can predict the regioselectivity of such reactions. wuxiapptec.comresearchgate.net

By calculating the activation energies for different reaction pathways, chemists can determine the most likely product. wuxiapptec.com For the synthesis of this compound, computational modeling could be used to investigate the mechanism of introducing the iodoethyl group at the C4 position. Transition state theory, combined with quantum chemical calculations, allows for the identification and characterization of transition state structures, which are the highest energy points along a reaction coordinate. wuxiapptec.com The properties of the transition state, including its geometry and imaginary vibrational frequency, are critical for understanding the kinetics of the reaction. wuxiapptec.com Such analyses have been successfully applied to understand the N-alkylation of pyrazoles, where hydrogen bonding interactions in the transition state were found to control the selectivity. wuxiapptec.com

Table 2: Example of Calculated Activation Energies for Pyrazole Alkylation

Reaction PathwayAlkylating AgentCalculated Activation Energy (kcal/mol)Predicted Selectivity
N1 AlkylationCH3Br6.4Favored
N2 AlkylationCH3Br9.4Disfavored
N1 AlkylationN-methyl chloroacetamide18.0Disfavored
N2 AlkylationN-methyl chloroacetamide15.0Favored

Note: This data illustrates how computational chemistry can predict changes in reaction selectivity based on the alkylating agent used for a generic pyrazole. wuxiapptec.com

Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR) for Structural Elucidation

Computational methods are highly effective in predicting spectroscopic parameters, which serve as a powerful aid in the structural elucidation of newly synthesized compounds like this compound.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. jocpr.comnih.govresearchgate.net By comparing the computed spectrum with the experimental one, assignments of vibrational modes can be confirmed. nih.gov For pyrazole and its derivatives, theoretical calculations have been shown to be in good agreement with experimental FTIR and FT-Raman spectra. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. jocpr.comnih.gov These calculations help in assigning the signals in the experimental NMR spectra to specific atoms within the molecule, which is crucial for confirming its structure. nih.gov For pyrazole derivatives, theoretical NMR chemical shifts have been successfully compared with experimental values, aiding in their characterization. nih.govmdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 3,5-Dimethylpyrazole (B48361) (a related compound)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H stretch314031403141
C-H stretch (ring)310931103110
CH3 sym. stretch292829292929
Ring stretch159015901590

Note: Data is for the related compound 3,5-dimethylpyrazole to demonstrate the accuracy of computational predictions. nih.gov

Studies on Tautomerism and Hydrogen Bonding in Pyrazole Systems

N-unsubstituted pyrazoles, such as this compound, can exist as tautomers due to the migration of the proton between the two nitrogen atoms (N1 and N2). Computational studies can determine the relative energies of these tautomers, predicting which form is more stable. researchgate.net For 3,5-dimethylpyrazole, the two tautomeric forms are identical due to symmetry. However, for asymmetrically substituted pyrazoles, one tautomer is typically more stable than the other. mdpi.com

Pyrazoles are also known to form intermolecular hydrogen bonds, which play a significant role in their crystal structures and physical properties. aip.orgnih.gov The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor. nih.gov Computational studies can model these hydrogen-bonded assemblies, such as dimers, trimers, or catemers (polymeric chains), and calculate their interaction energies. aip.orgresearchgate.net Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular interactions in the crystal lattice. nih.gov For 3,5-dimethyl-4-substituted pyrazoles, the nature of the substituent at the 4-position has been shown to influence the resulting hydrogen-bonded supramolecular structure. nih.gov

Advanced Applications and Emerging Research Areas in Relation to 3,5 Dimethyl 4 2 Iodoethyl 1h Pyrazole Excluding Prohibited Fields

Role in Materials Science and Engineering

The pyrazole (B372694) scaffold is a subject of growing interest in materials science due to its electronic properties, thermal stability, and coordination capabilities. While direct applications of 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole are still emerging, its structural features suggest a promising role in the development of novel materials.

Pyrazole derivatives are increasingly being investigated for their fluorescent properties and their potential use as sensors for various analytes. nih.govnih.gov The pyrazole ring system can act as a fluorophore, and modifications to its structure can tune its photophysical properties. The presence of the iodoethyl group in this compound offers a reactive site for further functionalization, allowing for the attachment of specific recognition moieties for the detection of ions or molecules of biological and environmental significance.

For instance, the carbon-iodine bond can be readily displaced by nucleophiles, enabling the covalent linkage of this pyrazole derivative to other molecules to create sophisticated sensor systems. This reactivity allows for the design of "turn-on" or "turn-off" fluorescent probes where the fluorescence is modulated upon binding to the target analyte. While specific studies on this compound as a fluorescent sensor are not yet prevalent, the foundational chemistry of pyrazole-based fluorophores is well-established.

Table 1: Potential Modifications of this compound for Sensor Applications

Target Analyte Potential Modifying Group Sensing Mechanism
Metal Cations Crown ethers, cryptands Chelation-enhanced fluorescence
Anions Urea, thiourea (B124793) derivatives Hydrogen bonding interactions

The development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, is a rapidly advancing field. Pyrazole derivatives have been explored for their potential in these applications due to their electron-transporting capabilities and photoluminescent properties. royal-chem.com The incorporation of heavy atoms, such as iodine, into organic molecules can enhance intersystem crossing and promote phosphorescence, a desirable property for efficient OLEDs.

The this compound molecule, with its iodine atom, could serve as a precursor or an additive in the creation of phosphorescent materials. Furthermore, the pyrazole core can be integrated into larger conjugated systems to modify the electronic and optical properties of the resulting materials. The iodoethyl group provides a convenient handle for polymerization or for grafting onto other material scaffolds, opening avenues for the creation of novel photoluminescent polymers and hybrid materials.

The functionalization of polymers with specific chemical moieties is a key strategy for creating advanced materials with tailored properties. The 2-iodoethyl group of this compound is a prime functional group for incorporation into polymer chains. This can be achieved through various polymerization techniques, such as atom transfer radical polymerization (ATRP) or by post-polymerization modification of reactive polymers.

The introduction of the dimethylpyrazole unit into a polymer backbone or as a side chain can impart several beneficial properties, including:

Thermal Stability: The aromatic nature of the pyrazole ring can enhance the thermal stability of the polymer.

Coordination Sites: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties.

Modified Solubility and Processing Characteristics: The pyrazole moiety can alter the polarity and solubility of the polymer, facilitating its processing and application.

These pyrazole-containing polymers could find use in a range of applications, from specialty plastics and coatings to more advanced uses in membranes and electronic devices. royal-chem.com

Contributions to Agrochemical Research and Development

The pyrazole ring is a well-established and highly effective scaffold in the design and discovery of new agrochemicals. royal-chem.comaip.orgorientjchem.org Many commercially successful pesticides contain a pyrazole core, highlighting its importance in this sector.

The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a wide range of biological activities. nih.govresearchgate.net This has made pyrazole derivatives a focal point for the development of novel herbicides and fungicides. acs.orgmdpi.comnih.govacs.org

Several key factors contribute to the success of pyrazoles in agrochemicals:

Broad Spectrum of Activity: Pyrazole-based compounds have been shown to be effective against a wide range of weeds and fungal pathogens. nih.gov

Novel Modes of Action: Some pyrazole derivatives inhibit specific enzymes in target organisms that are not affected by existing agrochemicals, helping to manage the development of resistance.

Favorable Physicochemical Properties: The pyrazole scaffold can be modified to optimize properties such as solubility, stability, and uptake by plants.

This compound can serve as a valuable intermediate in the synthesis of new agrochemical candidates. The iodoethyl group can be transformed into a variety of other functional groups, allowing for the creation of a library of new pyrazole derivatives for biological screening.

Table 2: Commercially Significant Agrochemicals Containing a Pyrazole Ring

Compound Name Type Mode of Action
Pyraclostrobin Fungicide Quinone outside inhibitor (QoI)
Bixafen Fungicide Succinate dehydrogenase inhibitor (SDHI)
Fluxapyroxad Fungicide Succinate dehydrogenase inhibitor (SDHI)

Industrial Chemical Processes and Specialty Chemical Applications

In addition to its potential in materials science and agrochemicals, this compound is a useful building block in industrial and specialty chemical synthesis. The presence of the reactive iodoethyl group makes it a versatile intermediate for introducing the dimethylpyrazole moiety into a wide range of organic molecules.

This compound can be used in various chemical transformations, including:

Nucleophilic Substitution Reactions: The iodide is an excellent leaving group, allowing for the facile reaction with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to build more complex molecular architectures.

These synthetic routes enable the production of a diverse array of specialty chemicals with applications in pharmaceuticals, dyes, and other performance products. The 3,5-dimethylpyrazole (B48361) core itself is a precursor to a variety of ligands used in coordination chemistry, and this compound provides a route to functionalized ligands with specific properties. wikipedia.org

Utility as Blocking Agents for Isocyanates

Blocked isocyanates are compounds in which the highly reactive isocyanate group (-N=C=O) is chemically masked by a "blocking agent". wikipedia.org This temporary protection renders the isocyanate inert at ambient temperatures, allowing for the formulation of stable, one-component (1K) systems that can be stored for extended periods. pcimag.com The isocyanate functionality can be regenerated, or "unblocked," under specific conditions, typically through the application of heat, allowing it to react with other components, such as polyols, to form a stable polyurethane linkage. wikipedia.orgpcimag.com

Among the various compounds used as blocking agents, pyrazole derivatives, notably 3,5-dimethylpyrazole (DMP), have proven to be highly effective. pcimag.comgoogle.comwikipedia.org The reaction between an isocyanate and DMP is an equilibrium process. pcimag.com As the temperature increases, the equilibrium shifts, causing the DMP to dissociate and release the free isocyanate group, which can then proceed to crosslink with active hydrogen-containing species in the formulation. pcimag.com This thermal-release mechanism is crucial for applications like heat-curable coatings, adhesives, and sealants. wikipedia.orggoogle.comontosight.ai

The selection of a blocking agent is critical as it dictates the unblocking temperature and influences the final properties of the cured material. wikipedia.orggoogle.com 3,5-Dimethylpyrazole offers distinct advantages over other conventional blocking agents like methylethylketoxime (MEKO) and ε-caprolactam. pcimag.comgoogle.com Research indicates that DMP-blocked isocyanates can de-block at lower temperatures compared to many alternatives, which can reduce energy consumption during the curing process. google.com Furthermore, coatings formulated with DMP-blocked isocyanates have demonstrated superior thermal yellowing resistance and improved acid resistance, which are critical performance criteria for applications such as automotive clear lacquers. google.comgoogle.com

The unblocking temperature is a key characteristic of any blocking agent. The following table compares the typical unblocking temperatures for several common agents.

Table 1: Unblocking Temperatures of Common Isocyanate Blocking Agents

Blocking Agent Typical Unblocking Temperature (°C)
Sodium Bisulfite 85
Diethyl Malonate 110
3,5-Dimethylpyrazole (DMP) 115
Methylethylketoxime (MEKO) 135
Phenol 150
ε-Caprolactam 170

Data sourced from multiple references. wikipedia.orgpcimag.com

Pyrazole Derivatives as Chemical Probes and Building Blocks in Complex Organic Molecule Synthesis

The pyrazole ring system, particularly functionalized derivatives like this compound, serves as a versatile scaffold and a valuable building block in the synthesis of more complex organic molecules. jocpr.com The inherent chemical stability of the pyrazole ring, combined with the ability to introduce various functional groups at different positions, makes it a privileged structure in medicinal chemistry and materials science. jocpr.comnih.gov

As building blocks, pyrazole derivatives are key intermediates in the synthesis of a wide array of compounds. For instance, the core structure of 3,5-dimethylpyrazole is the starting point for creating potential phosphodiesterase type 4 (PDE4) inhibitors, which have applications in treating inflammatory diseases. nih.gov The synthesis involves modifying the pyrazole structure to incorporate other moieties, demonstrating its role as a foundational component. nih.gov Similarly, pyrazole derivatives are used to synthesize azopyrazoles, which are important in the dye industry, and serve as precursors for complex ligands, such as tris(pyrazolyl)borates and tris(pyrazolyl)methanes, used extensively in coordination chemistry and catalysis. wikipedia.orgjocpr.comresearchgate.net

The specific compound, this compound, is primed for use as a synthetic building block. The iodoethyl group at the 4-position is a key feature; the carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the straightforward attachment of a wide variety of other chemical groups. This reactivity enables chemists to use this molecule as a linchpin to construct larger, more intricate molecular architectures. For example, it can be used to introduce the dimethylpyrazole moiety into larger molecules through reactions with amines, thiols, or other nucleophiles.

In the context of chemical probes, pyrazole derivatives are synthesized to interact with and help elucidate biological processes. By designing and synthesizing novel pyrazole-containing molecules, researchers can probe the function of specific enzymes or receptors. nih.gov The development of PDE4 inhibitors from 3,5-dimethylpyrazole derivatives is a prime example, where the synthesized compounds act as probes to study the enzyme's activity and its role in cellular signaling pathways. nih.gov The systematic modification of the pyrazole building block allows for the exploration of structure-activity relationships (SAR), providing insights into how molecular structure affects biological function. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3,5-Dimethylpyrazole (DMP)
Isocyanate
Methylethylketoxime (MEKO)
ε-Caprolactam
Diethyl Malonate
Sodium Bisulfite
Phenol
Polyol
Polyurethane
Phosphodiesterase type 4 (PDE4)
Azopyrazole
Tris(pyrazolyl)borate

Future Research Directions and Perspectives

Innovations in Green Chemistry Approaches for Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has traditionally involved methods that may utilize harsh conditions or hazardous materials. benthamdirect.com The future of pyrazole synthesis is increasingly focused on the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. nih.govresearchgate.net This shift is driven by the need to reduce waste, improve energy efficiency, and avoid toxic reagents and solvents. benthamdirect.comresearchgate.net

Key innovations in this area include:

Microwave and Ultrasound-Assisted Synthesis: These techniques use alternative energy sources to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. benthamdirect.comthieme-connect.com

Use of Green Solvents: Water is being explored as a viable solvent for pyrazole synthesis, replacing volatile and hazardous organic solvents. thieme-connect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of any solvent minimizes waste and simplifies product purification. benthamdirect.com

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts reduce the environmental impact of the synthetic process. nih.govresearchgate.net

These strategies are not only eco-friendly but also promote operational simplicity and atom economy, making the synthesis of pyrazole scaffolds more efficient and sustainable. nih.gov

Comparison of Green Synthesis Methodologies for Pyrazoles

MethodologyCore PrincipleKey AdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation for rapid heating.Reduced reaction times, higher yields, improved purity. benthamdirect.com
Sonochemical ProceduresApplication of ultrasound to induce chemical reactions.Enhanced reaction rates and yields, milder conditions. thieme-connect.com
Aqueous MethodsUtilizing water as the reaction solvent.Environmentally benign, low cost, improved safety. researchgate.net
Solvent-Free ConditionsReactions are conducted without a solvent, often with grinding or heating.Reduced waste, simplified workup, high efficiency. benthamdirect.com
Recyclable CatalysisEmploying catalysts that can be easily recovered and reused.Lower cost, reduced catalyst waste, sustainable process. nih.gov

Advanced Functionalization Strategies for Tailored Chemical Reactivity

The ability to precisely modify the structure of the pyrazole ring is crucial for tailoring its chemical and biological properties. Future research is focused on developing more efficient and selective functionalization methods that can introduce a wide array of chemical groups onto the pyrazole scaffold. A significant area of advancement is the transition-metal-catalyzed C–H functionalization. rsc.org This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. rsc.org

Another emerging frontier is the use of photocatalysis, which employs visible light as a clean and sustainable energy source to drive functionalization reactions. rsc.org These methods offer novel pathways for creating complex pyrazole derivatives under mild conditions. rsc.org The incorporation of specific substituents, such as fluorine or fluoroalkyl groups, is a key strategy known to positively influence the physicochemical and biological properties of pyrazole-containing molecules. nih.gov Developing new methods to introduce these groups will be vital for future drug discovery and materials science applications. nih.gov

Integration of Machine Learning and Artificial Intelligence in Pyrazole Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize pyrazole research, particularly in the realm of drug discovery. jmpas.comdrugtargetreview.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and development of new compounds. jmpas.comeurasianjournals.com

One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. jmpas.comdrugtargetreview.com QSAR models establish a mathematical correlation between the chemical structure of pyrazole derivatives and their biological activity. jmpas.com By using ML algorithms like artificial neural networks (ANN) and support vector machines (SVM), researchers can build predictive models to:

Screen large virtual libraries of pyrazole compounds to identify potential hits. drugtargetreview.com

Predict the biological activity of novel, unsynthesized pyrazole derivatives. jmpas.com

Optimize the structure of lead compounds to enhance their efficacy and reduce potential toxicity. eurasianjournals.comnih.gov

This computational-first approach offers a more cost-effective and efficient means of identifying promising therapeutic candidates, reducing the reliance on time-consuming and expensive laboratory screening. eurasianjournals.com The continued development of more accurate algorithms and the integration of larger datasets hold immense promise for accelerating the discovery of new pyrazole-based therapeutics. eurasianjournals.comnih.gov

Expanding the Scope of Coordination Chemistry and Catalytic Transformations

Pyrazoles and their derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net These metal-pyrazole complexes are not just structurally interesting but also possess significant catalytic activity. nih.govnih.govresearchgate.net Future research will focus on expanding the library of pyrazole-based ligands to create novel catalysts for a variety of chemical transformations.

The design of protic pyrazole ligands, which contain an N-H group, is a particularly promising area. This N-H group can participate directly in the catalytic cycle through metal-ligand cooperation, enabling unique reactivity and mechanisms. nih.govsemanticscholar.org Research into pyrazole-based complexes is expected to yield new catalysts for important reactions such as:

Oxidation and Reduction Reactions: Developing catalysts for selective oxidation of substrates or for hydrogenation processes. nih.govnih.gov

Carbon-Carbon Coupling: Creating efficient catalysts for forming C-C bonds, a cornerstone of organic synthesis. researchgate.net

Polymerization: Designing catalysts for the controlled polymerization of monomers. rsc.org

The versatility of the pyrazole scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, enabling the development of highly selective and efficient catalysts for specific applications. researchgate.net

Applications of Pyrazole-Metal Complexes in Catalysis

MetalLigand TypeCatalytic ApplicationReference
CobaltPyrazole-based ligandsPeroxidative oxidation of cyclohexane. nih.gov
RutheniumProtic pyrazole ligandsTransfer hydrogenation of nitriles. nih.gov
IridiumProtic pyrazole ligandsAsymmetric transfer hydrogenation of ketones, hydrogen evolution. nih.gov
NickelPyrazolyl-based ligandsC-C bond forming processes. researchgate.net
TitaniumPyrazole ligandsRing-opening polymerization of L-lactide. rsc.org

Exploration of Novel Non-Biological Application Domains for Pyrazole Derivatives

While the pharmaceutical applications of pyrazoles are extensive, their unique chemical properties also make them valuable in various non-biological domains. researchgate.netmdpi-res.com Future research is poised to expand these applications, leveraging the structural versatility of the pyrazole ring to create advanced materials and functional molecules.

Potential areas for exploration include:

Materials Science: Pyrazole derivatives can be used as building blocks for polymers and coordination complexes with interesting electronic or magnetic properties. nih.govmdpi-res.com

Agrochemicals: The development of new pyrazole-based fungicides, herbicides, and insecticides remains an active area of research. mdpi-res.com

Dyes and Fluorescent Probes: The aromatic nature of the pyrazole ring makes it a suitable scaffold for creating novel dyes and fluorescent materials for use in imaging and sensing applications. researchgate.netglobalresearchonline.net

By exploring the fundamental chemistry of pyrazoles and their interactions with light and other molecules, researchers can unlock new applications beyond the traditional focus on medicine, contributing to advancements in materials science, agriculture, and analytical chemistry.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole with high purity?

  • Methodology : Use a two-step alkylation-iodination strategy. First, introduce the 2-iodoethyl group via nucleophilic substitution on 3,5-dimethyl-4-chloromethylpyrazole using NaI in anhydrous acetone under reflux (70°C, 12 hours). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate 8:2). Monitor reaction progress using TLC and confirm purity via 1H NMR^1 \text{H NMR} (e.g., δ 2.3 ppm for methyl groups, δ 4.1 ppm for CH2_2I) .
  • Key Considerations : Avoid protic solvents to prevent elimination side reactions. Use inert atmosphere (N2_2) to stabilize reactive intermediates.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • FT-IR : Identify ν(N-H) at ~3400 cm1^{-1} (pyrazole ring) and ν(C-I) at ~500 cm1^{-1} .
  • NMR : 1H NMR^1 \text{H NMR} for methyl groups (δ 2.1–2.5 ppm) and 13C NMR^{13} \text{C NMR} for iodine-bearing carbons (δ 30–40 ppm). Use DEPT-135 to distinguish CH3_3/CH2_2 groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragment peaks (e.g., loss of I· at m/z 121) .

Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC (C18 column, acetonitrile/water 70:30). Iodine’s electronegativity increases susceptibility to hydrolysis; use amber vials to prevent photodeiodination .
  • Humidity : Test at 75% RH; iodine may promote hygroscopicity, requiring desiccants.

Advanced Research Questions

Q. What mechanistic role does the 2-iodoethyl group play in photoresponsive applications?

  • Methodology : Study UV/Vis-induced bond cleavage using a 365 nm LED. The C-I bond (bond energy ~240 kJ/mol) undergoes homolytic cleavage to generate radicals, enabling applications in photo-triggered drug delivery or emulsion destabilization (e.g., as in Cu3_3(azopz)3_3 nanoclusters) .
  • Experimental Design : Compare with non-iodinated analogs (e.g., 3,5-dimethyl-4-ethylpyrazole) via ESR to detect iodine-derived radical intermediates .

Q. How can DFT calculations predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Optimize geometry at B3LYP/6-31G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole (via electrostatic potential maps) suggests susceptibility to SN2 reactions, validated experimentally using Pd-catalyzed Suzuki-Miyaura coupling .
  • Validation : Compare computational predictions with experimental yields (e.g., coupling with phenylboronic acid in THF/H2_2O, 80°C).

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

  • Methodology : Use SHELXL for refinement:

  • Apply ISOR and DELU restraints to model thermal motion of the flexible 2-iodoethyl chain.
  • Validate with Mercury’s "Structure Validation" tools, checking Rint_{\text{int}} < 5% and CC > 90% for data completeness .
    • Case Study : A similar compound (3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid) required anisotropic displacement parameters for iodine, achieving R1_1 = 0.050 .

Q. How does the compound’s bioactivity compare to structurally related pyrazole derivatives?

  • Methodology : Perform in vitro antimicrobial assays (MIC against S. aureus, E. coli) using serial dilution. The iodine atom enhances lipophilicity (logP ~2.8), improving membrane penetration. Compare with chloro/methyl analogs (e.g., 3,5-Dimethyl-4-(2-chloroethyl)-1H-pyrazole) to quantify iodine’s contribution .
  • Data Interpretation : IC50_{50} values correlate with Hammett σ+^+ constants for para-substituted derivatives, indicating electronic effects dominate over steric factors.

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Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Reactant of Route 2
3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.